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NIH-12848

PI5P4Kγ lipid kinase isoform selectivity

NIH-12848 (NCGC00012848-02) is the premier selective, non-ATP-competitive PI5P4Kγ inhibitor—the only validated chemical probe delivering unambiguous target deconvolution with >100-fold selectivity over PI5P4Kα/β. Unlike ATP-competitive analogs, it binds the PI5P-site (~18 Å from ATP pocket), confirmed by HDX-MS, X-ray crystallography, and siRNA concordance. Essential for PI5P4Kγ-specific mTORC1, autophagy, epithelial polarity, cancer, and Treg immunology studies. Serves as the reference benchmark for next-generation PI5P4Kγ degrader development. Procure with confidence: unvalidated analogs risk irreproducible results.

Molecular Formula C20H14F3N3S
Molecular Weight 385.4 g/mol
Cat. No. B1678873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIH-12848
SynonymsNIH-12848;  NIH 12848;  NIH12848, NCGC00012848-02.
Molecular FormulaC20H14F3N3S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F
InChIInChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26)
InChIKeyQBDAEJRHUCSSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NIH-12848 PI5P4Kγ Selective Inhibitor Procurement Guide for Lipid Kinase Research


NIH-12848 (NCGC00012848-02) is a cell-permeable quinazolinamine-based compound that functions as a selective, non-ATP-competitive, reversible inhibitor of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) [1]. Discovered through the NIH Molecular Libraries Program, this compound exhibits an in vitro IC50 of approximately 1 μM against PI5P4Kγ while demonstrating no inhibition of the α and β PI5P4K isoforms at concentrations up to 100 μM [2]. NIH-12848 targets the PI5P-binding site rather than the ATP-binding pocket, a binding mode confirmed by hydrogen-deuterium exchange mass spectrometry (HDX-MS) and X-ray crystallography [3]. The compound is primarily utilized as a chemical probe to dissect PI5P4Kγ-specific cellular functions in contexts including epithelial polarity, mTORC1 signaling regulation, and disease-relevant pathways implicated in cancer, immunological disorders, and neurodegeneration .

Why Generic PI5P4K Inhibitors Cannot Substitute for NIH-12848 in PI5P4Kγ-Specific Investigations


Generic substitution with other PI5P4K inhibitors is scientifically unsound due to NIH-12848's unique combination of isoform selectivity and non-ATP-competitive binding mechanism. Most commercially available PI5P4K inhibitors, such as I-OMe-Tyrphostin AG 538, are ATP-competitive and exhibit primary activity against PI5P4Kα rather than PI5P4Kγ [1]. Dual PI5P4Kα/γ inhibitors like ARUK2007145, while useful in certain contexts, lack the γ-exclusive selectivity required for unambiguous target deconvolution [2]. NIH-12848 remains the foundational tool compound for PI5P4Kγ-specific pharmacology, validated by orthogonal methods including HDX-MS binding site mapping, resistance-conferring point mutation analysis, and phenotypic concordance with isoform-specific siRNA knockdown [3]. Furthermore, the PI5P4K family presents intrinsic assay challenges: PI5P4Kγ exhibits minimal catalytic activity compared to the α isoform, and inhibitors developed under low-ATP screening conditions often fail to translate to cellular efficacy [4]. Procurement of unvalidated or off-target-prone analogs risks experimental irreproducibility and flawed mechanistic conclusions.

NIH-12848 Quantitative Differentiation Evidence Versus PI5P4K Inhibitor Comparators


NIH-12848 Isoform Selectivity: >100-Fold Window Over PI5P4Kα and PI5P4Kβ

NIH-12848 demonstrates a >100-fold selectivity window for PI5P4Kγ over the α and β isoforms, a differentiation not achieved by the ATP-competitive inhibitor I-OMe-Tyrphostin AG 538, which primarily targets PI5P4Kα with an IC50 of 1 μM and lacks reported γ-selectivity [1][2]. The PI5P4Kα/γ dual inhibitor ARUK2007145, while more potent against both isoforms, does not provide the isoform-exclusive inhibition required for PI5P4Kγ-specific target validation [3].

PI5P4Kγ lipid kinase isoform selectivity

NIH-12848 Non-ATP-Competitive Allosteric Binding Mode Confirmed by X-Ray Crystallography

NIH-12848 binds to the PI5P-binding site of PI5P4Kγ, an allosteric pocket located approximately 18 Å from the ATP-binding site, as confirmed by the first X-ray crystal structure of PI5P4Kγ bound to an inhibitor from this chemotype series [1]. This binding mode is fundamentally distinct from ATP-competitive inhibitors such as I-OMe-Tyrphostin AG 538, which target the ATP-binding pocket of PI5P4Kα and lack crystallographic validation for γ-specific binding [2]. HDX-MS experiments and point mutation analysis (identifying a single PI5P4Kγ residue that confers resistance when mutated to its α/β homolog) provide orthogonal confirmation of this unique binding site [3].

allosteric inhibitor X-ray crystallography binding mechanism

NIH-12848 Cellular Target Engagement and Phenotypic Validation via siRNA Knockdown Concordance

NIH-12848 at 10 μM inhibits the translocation of Na⁺/K⁺-ATPase to the plasma membrane in confluent mpkCCD cells and reversibly prevents dome formation, a functional readout of epithelial polarity [1]. Critically, both of these phenotypic effects were precisely mimicked by specific siRNA knockdown of PI5P4Kγ, but not by knockdown of PI5P4Kα or PI5P4Kβ [1]. This orthogonal validation establishes a direct causal link between compound treatment, target engagement, and cellular phenotype—a level of validation absent for comparator compounds such as PI5P4Ks-IN-2 and PI5P4Kγ-IN-1, for which siRNA concordance data have not been published [2].

target engagement cellular assay functional validation

NIH-12848 Physicochemical Properties Optimized for Cellular and In Vitro Applications

NIH-12848 exhibits DMSO solubility of 77 mg/mL (199.78 mM), enabling preparation of concentrated stock solutions compatible with cellular assay workflows requiring sub-micromolar to low-micromolar final concentrations . The 2022 medicinal chemistry optimization efforts specifically targeted improvements to the physicochemical properties of the NIH-12848 chemotype, enabling robust demonstration of cellular target engagement in intact cells [1]. This formulation-ready solubility profile contrasts with the less characterized solubility of early-generation PI5P4K tool compounds, for which reliable solubility data are either unavailable or inconsistently reported across vendor sources.

solubility chemical probe formulation

NIH-12848 Recommended Procurement Scenarios for PI5P4Kγ Research Applications


Isoform-Specific Target Validation in PI5P4Kγ-Mediated Signaling Pathways

NIH-12848 is the procurement choice for studies requiring unambiguous attribution of cellular phenotypes to PI5P4Kγ rather than the α or β isoforms. Its >100-fold selectivity window over PI5P4Kα/β enables clean interpretation of PI5P4Kγ-specific contributions to mTORC1 regulation, autophagy initiation under starvation conditions, and epithelial polarity establishment [1]. This application is particularly relevant for cancer biology research, where all three PI5P4K isoforms are upregulated but exhibit distinct functional roles in tumorigenesis, and for immunological studies investigating PI5P4Kγ's role in Treg function and autoimmune disease mechanisms [2].

Chemical Probe for Allosteric PI5P4Kγ Modulation and Structural Biology

NIH-12848 serves as the foundational chemical probe for investigating allosteric modulation of PI5P4Kγ at the PI5P-binding site, approximately 18 Å from the ATP pocket [1]. This unique binding mode, validated by X-ray crystallography and HDX-MS, makes NIH-12848 essential for structural biology studies of PI5P4Kγ-ligand interactions and for screening campaigns seeking to identify or optimize next-generation allosteric PI5P4Kγ modulators [2]. The availability of a resistance-conferring point mutation provides an additional tool for orthogonal target engagement validation in cellular assays [3].

Epithelial Cell Polarity and Ion Transport Research in Renal Physiology

NIH-12848 at 10 μM robustly inhibits Na⁺/K⁺-ATPase translocation to the plasma membrane and prevents dome formation in confluent mpkCCD cells, a validated readout of epithelial functional polarity [1]. This cellular phenotype is specifically attributable to PI5P4Kγ inhibition, as confirmed by concordant siRNA knockdown experiments [1]. Procurement is recommended for investigators studying renal epithelial biology, ion transport regulation, or the role of phosphoinositide signaling in establishing and maintaining cell polarity in epithelial tissues.

Benchmark Comparator for PI5P4Kγ Degrader and Next-Generation Inhibitor Development

NIH-12848 is established as the reference inhibitor against which newer PI5P4Kγ-targeting modalities are benchmarked, including the first-in-class PI5P4Kγ degrader JWZ-1–80 [1]. For medicinal chemistry programs developing improved PI5P4Kγ inhibitors, dual α/γ inhibitors like ARUK2007145, or targeted protein degraders, NIH-12848 provides the essential baseline for assessing gains in potency, selectivity, cellular efficacy, and target engagement [2]. Procurement of NIH-12848 ensures comparability with published benchmarks and enables direct performance assessment of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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